molecular formula C7H13NO4S B3014520 1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid CAS No. 2375273-07-5

1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid

Cat. No.: B3014520
CAS No.: 2375273-07-5
M. Wt: 207.24
InChI Key: BMPXCHPVFPZYHU-UHFFFAOYSA-N
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Description

1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C7H13NO4S It is characterized by a cyclobutane ring substituted with a carboxylic acid group and a sulfamoylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the reaction of cyclobutanone with ethylamine to form the corresponding cyclobutylamine. This intermediate is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfamoylethyl group. Finally, the carboxylation step is carried out using carbon dioxide under basic conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to enhance yield and purity. Continuous flow reactors and automated systems are often used to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclobutane derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoylethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(2-Sulfamoylethyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-Amino-1-cyclobutanecarboxylic acid: This compound lacks the sulfamoylethyl group but shares the cyclobutane ring and carboxylic acid functionality.

    Cyclobutanecarboxylic acid: A simpler analog without the sulfamoylethyl group, used in various synthetic applications.

    1-Methylcyclopropanecarboxylic acid: Contains a cyclopropane ring instead of cyclobutane, offering different reactivity and properties.

The uniqueness of this compound lies in its combination of the cyclobutane ring and the sulfamoylethyl group, providing distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

1-(2-sulfamoylethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c8-13(11,12)5-4-7(6(9)10)2-1-3-7/h1-5H2,(H,9,10)(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPXCHPVFPZYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCS(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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